Vicoprofen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

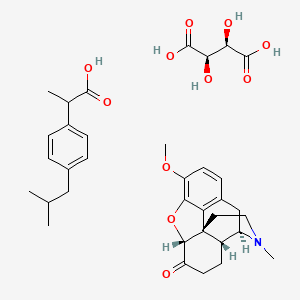

Vicoprofen, also known as this compound, is a useful research compound. Its molecular formula is C35H45NO11 and its molecular weight is 655.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Postoperative Pain Management

Efficacy in Dental Procedures

A double-blind randomized study compared Vicoprofen to acetaminophen with codeine and placebo in managing postoperative dental pain following the extraction of impacted mandibular third molars. The study involved 125 patients and demonstrated that this compound provided significantly better pain relief than both placebo and acetaminophen with codeine. The duration of analgesia was also longer for this compound (median 5.5 hours) compared to acetaminophen with codeine (median 3.03 hours) and placebo (median 1.00 hour) .

Comparison with Other Analgesics

Single-Dose Studies

In various clinical trials involving surgical patients, this compound has shown greater efficacy than both placebo and its individual components when administered as a single dose. In one study involving 940 patients undergoing abdominal, gynecological, or orthopedic surgeries, this compound demonstrated superior pain relief compared to ibuprofen or hydrocodone alone .

Special Populations

Patients on Antidepressants

Research indicates that selective serotonin reuptake inhibitors (SSRIs), commonly prescribed antidepressants, may reduce the effectiveness of hydrocodone. Patients taking SSRIs who were prescribed this compound experienced more pain postoperatively compared to those not on SSRIs. This finding highlights the need for careful consideration when prescribing opioids to patients on SSRIs to avoid inadequate pain management .

Risks of Addiction and Misuse

The combination of an opioid and an NSAID poses risks related to addiction, abuse, and misuse. The FDA has emphasized the importance of reserving this compound for patients who have not tolerated or achieved adequate analgesia from non-opioid alternatives .

Drug Interactions

This compound can interact with other medications, particularly NSAIDs like aspirin, which may alter protein binding without significantly affecting clearance . Additionally, renal impairment has not been thoroughly studied in relation to this compound pharmacokinetics, warranting caution in prescribing it to patients with renal issues.

Opioid-Induced Hyperalgesia

A study investigated the effects of chronic high doses of Vicodin (which contains hydrocodone) on thermal pain sensitivity in a rodent model. Results indicated that chronic exposure led to increased sensitivity to thermal pain but not mechanical pain, suggesting a phenomenon known as opioid-induced hyperalgesia . This finding raises concerns about long-term opioid use and its paradoxical effects on pain perception.

Meconium Analysis for Hydrocodone Detection

Two case studies reported the detection of hydrocodone in meconium samples following positive opiate immunoassay screenings. These cases underscore the importance of monitoring for opioid exposure in newborns when mothers are prescribed opioids like this compound during pregnancy .

Eigenschaften

CAS-Nummer |

615580-69-3 |

|---|---|

Molekularformel |

C35H45NO11 |

Molekulargewicht |

655.7 g/mol |

IUPAC-Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H21NO3.C13H18O2.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;;1-,2-/m0.1/s1 |

InChI-Schlüssel |

OPEYVVLXBYHKDO-DANDVKJOSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Key on ui other cas no. |

615580-69-3 |

Synonyme |

hydrocodone tartrate - ibuprofen hydrocodone tartrate, ibuprofen drug combination Vicoprofen |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.